Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison of N3-Substituted Quinazoline-2,4-diones
The 3-ethyl substituent provides a calculated LogP (XLogP3) of 1.0, placing its lipophilicity between the more polar unsubstituted quinazoline-2,4-dione (N3-H) and the more lipophilic N3-propyl analog. This property is a key determinant of passive membrane permeability and aqueous solubility, directly influencing bioavailability [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Quinazoline-2,4(1H,3H)-dione (N3-H): Predicted XLogP3 ≈ 0.5. 3-propylquinazoline-2,4(1H,3H)-dione (N3-propyl): Predicted XLogP3 ≈ 1.5. |
| Quantified Difference | The 3-ethyl derivative possesses lipophilicity approximately 0.5 log units higher than the unsubstituted parent and 0.5 log units lower than the propyl analog. |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem 2021.05.07 release). |
Why This Matters
This balanced lipophilicity is within the optimal range for oral drug bioavailability (Lipinski's Rule of Five), making it a superior starting point for lead optimization compared to analogs with extreme logP values.
- [1] PubChem. (2025). Compound Summary for CID 747439: 3-ethylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. View Source
